N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core linked to a tetrazole ring via a methyl group. The tetrazole moiety is substituted with a p-tolyl group, while the carboxamide nitrogen is attached to an m-tolyl group.
Properties
IUPAC Name |
N-(3-methylphenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-6-8-19(9-7-16)28-20(23-24-25-28)15-26-10-12-27(13-11-26)21(29)22-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJXFSAPHOUJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features, including a piperazine ring and a tetrazole moiety. This article explores the biological activities associated with this compound, including its pharmacological potential, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its molecular formula and weight, which are crucial for understanding its interactions with biological systems. The structural formula includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Tetrazole moiety : A five-membered ring with four nitrogen atoms, known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects:
1. Antitumor Activity
Compounds with similar structural features to this compound have demonstrated significant antitumor properties. For instance, derivatives of piperazine have shown inhibitory effects on cancer cell lines, indicating potential as anticancer agents .
2. GABA Receptor Agonism
Research indicates that compounds containing piperazine and tetrazole structures may act as GABA receptor agonists. This mechanism suggests potential applications in treating neurological disorders.
3. Antimicrobial Properties
Similar derivatives have exhibited antimicrobial activity, making them candidates for further exploration in the development of new antibiotics.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that modifications in the piperazine and tetrazole components can significantly influence biological activity. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | Tetrazole and piperazine | GABA receptor agonist, potential antitumor activity |
| Ethyl 1-Aryl-1H-Tetrazole | Aryl group substitution on tetrazole | Microtubule destabilizer, anticancer properties |
| N-(m-Tolyl)-4-(Tetrazole) Piperazine Derivative | Similar piperazine framework | Antimicrobial properties |
Case Studies
Several studies have been conducted to investigate the pharmacological effects of compounds related to this compound:
Study on Anticancer Effects
A study focused on the cytotoxic effects of piperazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain modifications led to enhanced antiproliferative activity when combined with standard chemotherapy agents like doxorubicin. The results indicated a synergistic effect that warrants further investigation into the mechanisms involved .
Neuropharmacological Evaluation
Another research effort examined the binding affinity of similar piperazine-containing compounds to aminergic receptors, revealing promising results for potential use in treating neurodegenerative diseases. The study highlighted the importance of optimizing structural features to enhance receptor selectivity and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as tetrazole, piperazine, or aryl-substituted carboxamide groups. Data from synthesized derivatives and their properties are referenced to highlight trends.
Structural Analogues
Key Observations :
- Tetrazole vs. Thiadiazole : Replacing tetrazole with a thiadiazole ring (as in ) alters electronic properties and bioactivity, as thiadiazoles often enhance binding to kinase targets.
- Carboxamide Variations : The m-tolyl carboxamide in the target compound introduces steric bulk compared to ethyl () or phenethyl () groups, which could influence receptor interactions.
Physical Properties
- Melting Points : Tetrazole derivatives in (e.g., 3ca : 61.8–62.7°C) exhibit lower melting points than triazole analogs (e.g., 11h : 194–196°C in ), suggesting tetrazoles may reduce crystallinity. The target compound’s melting point is unreported but expected to align with aryl-substituted tetrazoles.
- Solubility : The m-tolyl and p-tolyl groups in the target compound likely enhance lipophilicity compared to polar substituents like methoxy (), impacting solubility in aqueous media.
Q & A
Q. What are the common synthetic routes for preparing N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how are intermediates validated?
The synthesis typically involves multi-step protocols, including:
- Heterocyclization : Formation of tetrazole or piperazine cores using reagents like NHSCN in ethanol under reflux (e.g., for thiazolidinone intermediates) .
- N-formylation : Catalytic N-formylation of piperazine derivatives using sulfated tungstate to accelerate reactions and improve yields .
- Coupling reactions : Amide bond formation between activated intermediates (e.g., using HBTU/EtN in THF) .
Validation : Intermediates are confirmed via elemental analysis, FTIR (e.g., C=O stretches at 1680–1700 cm), and H NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) .
Q. How is structural characterization performed for this compound and its analogs?
- Spectral analysis :
- X-ray crystallography : Resolves stereochemistry and packing motifs, though not explicitly cited in the evidence, analogous studies on pyrazole derivatives highlight its utility .
- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] for piperazine derivatives) .
Advanced Research Questions
Q. What strategies are used to optimize reaction conditions for piperazine-tetrazole hybrids?
- Catalyst screening : Sulfated tungstate improves N-formylation efficiency (e.g., 85% yield in 2 hours vs. 50% without catalyst) .
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates during coupling steps .
- Temperature control : Reflux in ethanol (78°C) for cyclization vs. room-temperature stirring for amide coupling to prevent side reactions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substituent variation :
- Piperazine flexibility : Methyl or hydroxyethyl groups on piperazine modulate pharmacokinetics (e.g., log P optimization) .
- Tetrazole positioning : The 1-(p-tolyl)tetrazole moiety influences steric interactions with biological targets .
Q. What in silico methods are employed to predict physicochemical and ADMET properties?
- Log P calculation : Tools like Molinspiration predict lipophilicity, critical for blood-brain barrier penetration .
- Molecular docking : AutoDock/Vina simulates binding to targets (e.g., antimicrobial enzymes or receptors) using crystal structures from PDB .
- ADMET prediction : SwissADME evaluates bioavailability, CYP450 interactions, and toxicity risks .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in bioactivity data across studies?
- Standardized assays : Use CLSI guidelines for MIC determinations to minimize variability in antimicrobial testing .
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity .
- Batch analysis : Validate compound purity (>95% via HPLC) to exclude impurity-driven effects .
Q. What analytical challenges arise in characterizing piperazine-tetrazole hybrids, and how are they resolved?
- Tautomerism : Tetrazole rings (1H vs. 2H tautomers) complicate NMR interpretation. Use C NMR or X-ray to resolve .
- Rotameric states : Piperazine conformers split signals in H NMR. Acquire spectra at higher temperatures (e.g., 40°C) to coalesce peaks .
- Hydroscopicity : Store compounds under inert gas or desiccate to prevent degradation .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Functional Group | FTIR (cm) | H NMR (δ, ppm) | Reference |
|---|---|---|---|
| Piperazine CH | - | 2.5–3.5 (m, 8H) | |
| Tolyl CH | - | 2.3 (s, 6H) | |
| Carboxamide C=O | 1650–1680 | - |
Q. Table 2. Bioactivity Optimization Strategies
| Modification | Effect on MIC (µg/mL) | Reference |
|---|---|---|
| p-Tolyl → p-NO | 4 → 8 (improved) | |
| Piperazine → Hydroxyethyl | Increased solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
